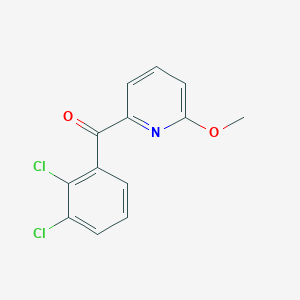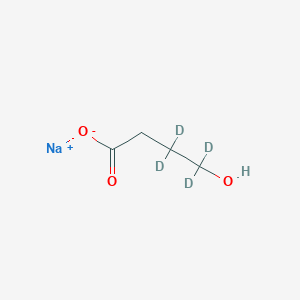![molecular formula C14H24N2O2S B1421606 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1236255-43-8](/img/structure/B1421606.png)
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Overview
Description
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a chemical compound with the CAS Number: 1236255-43-8 . It has a molecular weight of 284.42 . The IUPAC name for this compound is 8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O2S/c17-13(18)12-10-19-14(15-12)6-8-16(9-7-14)11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of this compound is between 181 - 183 degrees Celsius . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
Supramolecular Arrangements
The compound has been studied for its role in supramolecular arrangements. Specifically, research has focused on how substituents on the cyclohexane ring influence these arrangements, with a focus on crystallographic analysis (Graus et al., 2010).
Nematicidal Activity
Synthesis and nematicidal activity of related compounds have been explored, examining their potential as antibacterial, antifungal, and nematicidal agents (Srinivas et al., 2008).
Intermediate in Asymmetric Synthesis
This compound is an intermediate in the study of the asymmetric synthesis of α-hydroxyalkanoic acids. The structure includes a 1,4-dioxaspiro[4,5]decane skeleton (Tsai et al., 2008).
Novel Spiro Scaffolds for Drug Discovery
The compound is part of research into novel spiro scaffolds inspired by bioactive natural products, useful for drug discovery (Jenkins et al., 2009).
Anticonvulsant Profiles
Research has been conducted on the synthesis and anticonvulsant potential of related spiro compounds, indicating their potential application in developing treatments for epilepsy (Aboul-Enein et al., 2014).
Antimicrobial Activities
Its derivatives have been synthesized and evaluated for antimicrobial activities, highlighting their potential as antibacterial and antifungal agents (Thanusu et al., 2011).
Anti-Influenza Virus Activity
Research includes synthesis and evaluation of derivatives for anti-influenza virus activity, particularly as potential influenza virus fusion inhibitors (Göktaş et al., 2012).
Anticancer Activity
The synthesis of derivatives and their evaluation as potential anticancer agents have been studied, with some compounds showing moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).
Safety And Hazards
properties
IUPAC Name |
8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(18)12-10-19-14(15-12)6-8-16(9-7-14)11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVZAGANEFRPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3(CC2)NC(CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)

![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)